molecular formula C4H3BrN2 B1282269 3-Bromopyridazine CAS No. 88491-61-6

3-Bromopyridazine

Cat. No. B1282269
CAS RN: 88491-61-6
M. Wt: 158.98 g/mol
InChI Key: ILYSUJOMLYXAOC-UHFFFAOYSA-N
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Description

3-Bromopyridazine is a brominated pyridazine derivative, which is a class of compounds known for their diverse chemical reactivity and potential pharmacological properties. The presence of the bromine atom on the pyridazine ring makes it a valuable intermediate for further chemical transformations, as seen in various studies that explore its reactivity and utility in synthesizing complex molecules with potential biological activities.

Synthesis Analysis

The synthesis of this compound derivatives can be achieved through various methods. For instance, the synthesis of this compound-3,6-dione derivatives has been confirmed by X-ray crystal structure determination, indicating the precision and reliability of the synthetic approaches used to obtain these compounds . Additionally, the preparation of this compound derivatives is often a key step in the synthesis of more complex molecules, such as those with anti-inflammatory and analgesic properties , or those that incorporate imidazole-fused nitrogen-heterocycles .

Molecular Structure Analysis

The molecular structure of this compound derivatives has been elucidated using techniques such as X-ray crystallography. This allows for a detailed understanding of the molecular geometry, which is crucial for predicting reactivity and designing further chemical transformations. The crystal and molecular structures of such derivatives have been established, providing a foundation for understanding their chemical behavior .

Chemical Reactions Analysis

This compound serves as a versatile intermediate in various chemical reactions. For example, it can undergo Suzuki cross-coupling reactions to yield a wide range of pharmacologically useful pyridazine derivatives . Electrophilic substitution reactions such as nitration and halogenation are also possible, leading to the introduction of functional groups at specific positions on the pyridazine ring . Furthermore, this compound derivatives can participate in [3+2] cycloadditions, yielding products like isoxazoline N-oxides and 3-functionalized 1,2-oxazine N-oxides .

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound derivatives are influenced by the presence of the bromine atom and the overall molecular structure. These properties are essential for understanding the compound's behavior in different environments and for optimizing reaction conditions. The reactivity of such derivatives can be exploited in the synthesis of compounds with potential biological activity, as demonstrated by the preparation of molecules with anti-inflammatory and analgesic properties .

Scientific Research Applications

Anticancer Agent

3-Bromopyridazine, particularly 3-bromopyruvate (3BP), has been extensively studied for its potent anticancer properties. It's known for causing rapid toxicity in cancer cells while sparing normal tissues. This selective targeting is attributed to the altered metabolism of cancer cells, which becomes their vulnerability against 3BP. Its broad action against multiple cancer types, both in vitro and in vivo, and its potential in combination therapies have been emphasized. Clinical trials are suggested to further establish its efficacy in cancer treatment (Azevedo-Silva et al., 2016).

Metabolic Effects

The antitumor action of 3BP also involves significant impacts on cell energy metabolism. It's been observed to reduce ATP production and deplete the cellular ATP pool, especially in cancer cells like hepatocellular carcinoma and prostate cancer cells. This leads to cell death, primarily through mechanisms like apoptosis and necrosis. 3BP's effectiveness in depleting energy reserves in cancer cells is a critical aspect of its anticancer potential (Valenti et al., 2015).

Implications for Clinical Oncology

The use of 3BP in clinical oncology faces challenges, including its rapid inactivation and issues with drug delivery. To overcome these, formulations with liposomes and polyethylene glycol have been proposed. These modifications aim to improve the pharmacokinetics of 3BP, protect it from rapid inactivation, and enhance its delivery to tumor tissues. Such advancements could make 3BP more effective and feasible for clinical use in cancer treatment (El Sayed, 2018).

Mechanisms of Action

Investigations into the mechanisms underlying 3BP's effect on cancer cells reveal that it interferes with glycolysis and mitochondrial respiration, affecting enzymes like hexokinase and GAPDH. This disruption leads to a decrease in lactate production and impaired mitochondrial function, which is crucial in cancer cell survival and proliferation. The multi-target action of 3BP, affecting both glycolysis and mitochondrial pathways, is key to its effectiveness against various cancer types (Pichla et al., 2019).

Delivery Systems and Safety

Systemic delivery of 3BP, especially formulations like microencapsulated 3BP in beta-cyclodextrin, has been explored for treating cancers like pancreatic ductal adenocarcinoma. These delivery systems aim to enhance the therapeutic efficacy of 3BP while minimizing its toxicity. Clinical trials are suggested to evaluate these formulations further, especially regarding their safety and efficacy in cancer treatment (Chapiro et al., 2014).

Safety and Hazards

3-Bromopyridazine is classified as harmful if swallowed and inhaled. It can cause skin and eye irritation and may cause respiratory irritation . Protective measures such as wearing suitable gloves, protective clothing, and eye protection are recommended when handling this compound .

Biochemical Analysis

Biochemical Properties

3-Bromopyridazine plays a crucial role in biochemical reactions, particularly in the context of enzyme interactions. It has been observed to interact with several enzymes, including those involved in metabolic pathways. The nature of these interactions often involves the inhibition or activation of enzyme activity. For instance, this compound can act as an inhibitor for certain enzymes by binding to their active sites, thereby preventing substrate access and subsequent catalytic activity . Additionally, it may interact with proteins and other biomolecules through hydrogen bonding and π-π stacking interactions, which are facilitated by its unique physicochemical properties .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been shown to affect the expression of genes involved in metabolic processes, leading to alterations in cellular metabolism . It also impacts cell signaling pathways by interacting with key signaling molecules, thereby influencing cellular responses to external stimuli . These effects can result in changes in cell proliferation, differentiation, and apoptosis.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One primary mechanism involves the binding of this compound to specific biomolecules, such as enzymes and receptors. This binding can lead to enzyme inhibition or activation, depending on the nature of the interaction . Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcriptional activity of target genes . These molecular interactions are critical for understanding the compound’s overall biochemical effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are important factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific environmental conditions . Long-term exposure to this compound in in vitro or in vivo studies has revealed potential impacts on cellular function, including sustained changes in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit minimal or beneficial effects, such as enhanced metabolic activity or improved cellular function . At higher doses, this compound can induce toxic or adverse effects, including cellular damage, oxidative stress, and apoptosis . These threshold effects are critical for determining the safe and effective dosage range for potential therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. It has been shown to affect glycolytic and mitochondrial metabolism by inhibiting key enzymes in these pathways . This inhibition can lead to alterations in metabolic flux and changes in metabolite levels, ultimately impacting cellular energy production and overall metabolic homeostasis .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions facilitate the localization and accumulation of the compound in particular cellular compartments . For instance, this compound may be transported into cells via membrane transporters and subsequently distributed to organelles such as the mitochondria or endoplasmic reticulum . This distribution is essential for the compound’s biochemical activity and its effects on cellular function.

Subcellular Localization

The subcellular localization of this compound is a key determinant of its activity and function. This compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, this compound may localize to the nucleus, where it can interact with nuclear proteins and influence gene expression . Alternatively, it may be targeted to the mitochondria, affecting mitochondrial function and energy production . Understanding the subcellular localization of this compound is crucial for elucidating its biochemical mechanisms and potential therapeutic applications.

properties

IUPAC Name

3-bromopyridazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H3BrN2/c5-4-2-1-3-6-7-4/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILYSUJOMLYXAOC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NN=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H3BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10520082
Record name 3-Bromopyridazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10520082
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

88491-61-6
Record name 3-Bromopyridazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10520082
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-bromopyridazine
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the key difference between the two synthetic approaches to 3-bromopyridazine outlined in the provided research?

A1: Both papers describe the creation of substituted pyridazines, but they differ in their starting materials and synthetic routes. The first paper [] utilizes 3,6-dichloropyridazine and proceeds through a multi-step synthesis involving hydrolysis and dechlorination before finally reacting with phosphorus tribromide (POBr3) to yield this compound. In contrast, the second paper [] focuses on the N-oxidation of pyridazine derivatives and explores the substitution of amino groups with halogens through diazotization. Although the second paper mentions the synthesis of this compound 1-oxide, it emphasizes the challenges and low yields associated with this particular reaction.

Q2: What challenges are associated with the synthesis of this compound 1-oxide via diazotization, as mentioned in the second paper?

A2: The second paper [] states that while diazotization is generally effective for halogenating pyridazine 1-oxides, the yield of this compound 1-oxide specifically is poor. The authors do not elaborate on the specific reasons for this low yield. Further research might focus on optimizing reaction conditions or exploring alternative synthetic routes to overcome this limitation.

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